molecular formula C13H14Cl3N3 B13146647 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13146647
M. Wt: 318.6 g/mol
InChI Key: LPIQYYZSXYJQJM-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a tert-butyl group, a trichlorophenyl group, and an amine group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 2,4,6-trichlorophenylhydrazine with tert-butyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine
  • 3-(tert-Butyl)-1-(2,4,6-trifluorophenyl)-1H-pyrazol-5-amine
  • 3-(tert-Butyl)-1-(2,4,6-trimethylphenyl)-1H-pyrazol-5-amine

Uniqueness

3-(tert-Butyl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of substituents and functional groups makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H14Cl3N3

Molecular Weight

318.6 g/mol

IUPAC Name

5-tert-butyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C13H14Cl3N3/c1-13(2,3)10-6-11(17)19(18-10)12-8(15)4-7(14)5-9(12)16/h4-6H,17H2,1-3H3

InChI Key

LPIQYYZSXYJQJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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